1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid
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Overview
Description
1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid: is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 g/mol . This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that 1,2,3-triazole derivatives can interact with various proteins and receptors in the body .
Mode of Action
The 1,2,3-triazole ring, a key structural component of 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid, is known to interact with amino acids present in the active site of certain receptors . These interactions can involve various forces such as electrostatic interaction, Pi-anion interaction, hydrogen bonding, and Van der Waals interaction .
Biochemical Pathways
1,2,3-triazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Certain 1,2,3-triazole derivatives have been found to display growth inhibition on certain cancer cell lines , suggesting potential cytotoxic effects.
Biochemical Analysis
Biochemical Properties
Triazole derivatives have been shown to interact with β-tubulin via H-bonding with numerous amino acids .
Cellular Effects
Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Molecular Mechanism
It has been suggested that the carbonyl oxygen of some triazole analogs interacts with the Zn ion via a metallic bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid can be synthesized through various methods. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Comparison: 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid is unique due to its phenethyl group, which can enhance its lipophilicity and biological activity compared to other triazole derivatives . This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-phenylethyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)10-8-14(13-12-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCHTAKSQAIGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889940-03-8 |
Source
|
Record name | 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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